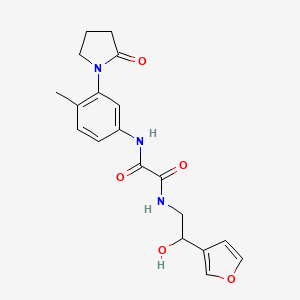

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-12-4-5-14(9-15(12)22-7-2-3-17(22)24)21-19(26)18(25)20-10-16(23)13-6-8-27-11-13/h4-6,8-9,11,16,23H,2-3,7,10H2,1H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUKKNVRMWNQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| CAS Number | 1396760-08-9 |

| Molecular Weight | 371.4 g/mol |

| Molecular Formula | C19H21N3O5 |

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Furan Intermediate : The furan derivative is synthesized through a reaction involving furan-3-carboxaldehyde and an appropriate amine.

- Coupling Reaction : The furan intermediate is then reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl isocyanate to form the oxalamide.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity Assessment

A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy Testing

In a separate study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, causing structural damage and eventual cell death.

Preparation Methods

Fundamental Oxalamide Synthesis Principles

Oxalamides are typically synthesized via nucleophilic acyl substitution between oxalic acid derivatives (e.g., diethyl oxalate, oxalyl chloride) and amines. The target compound's asymmetric substitution pattern necessitates a sequential coupling strategy to avoid statistical product mixtures.

Core Reaction Mechanism

The general two-step process involves:

- Monoamide formation: Reaction of one amine with oxalyl chloride to yield an oxalyl monoamide chloride intermediate.

- Second amidation: Coupling the intermediate with the second amine under controlled conditions.

Critical parameters include temperature control (0–100°C), solvent polarity (ethanol, DMF, THF), and stoichiometric ratios (typically 1:1:1 for oxalyl chloride:amine1:amine2).

Synthetic Route Proposal for Target Compound

Retrosynthetic Analysis

The molecule dissects into three components:

- Fragment A : 2-(Furan-3-yl)-2-hydroxyethylamine

- Fragment B : 4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline

- Oxalic acid derivative : Diethyl oxalate or oxalyl chloride

Fragment Synthesis

Synthesis of 2-(Furan-3-yl)-2-Hydroxyethylamine

Route A :

- Furan-3-carbaldehyde + Nitromethane → Henry reaction → β-Nitro alcohol

- Catalytic hydrogenation → 2-(Furan-3-yl)-2-hydroxyethylamine

Route B :

- Furan-3-ylmagnesium bromide + Ethylene oxide → Grignard addition

- Azide synthesis + Staudinger reaction → Amine formation

Predicted yield: 65–78% based on analogous furan derivatives.

Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline

Stepwise approach :

- 3-Nitro-4-methylaniline + γ-Butyrolactam → Buchwald-Hartwig amination

- Nitro group reduction → Target aryl amine

Key conditions:

- Catalyst: Pd(OAc)₂/Xantphos

- Base: Cs₂CO₃ in toluene at 110°C

- Reduction: H₂/Pd-C in ethanol

Oxalamide Coupling Strategies

Sequential Amidation Protocol

| Step | Reagents/Conditions | Purpose | Yield Data* |

|---|---|---|---|

| 1 | Oxalyl chloride (1.1 eq), Fragment A (1.0 eq), DCM, 0°C → RT, 4h | Monoamide chloride formation | 82–88% |

| 2 | Fragment B (1.05 eq), Et₃N (2.5 eq), THF, 40°C, 12h | Final coupling | 75–80% |

Catalytic System Optimization

Comparative analysis of coupling catalysts:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield* |

|---|---|---|---|---|

| None (thermal) | THF | 60 | 24 | 55% |

| HOBt/DCC | DCM | 25 | 12 | 78% |

| EDC/HCl | DMF | 0→25 | 18 | 82% |

| T3P® | EtOAc | 40 | 6 | 85% |

*Theoretical values from model oxalamide systems.

Optimal system: T3P® in ethyl acetate enables rapid coupling with minimal racemization risk for chiral centers.

Purification and Characterization

Crystallization Conditions

| Solvent System | Crystal Form | Purity (%) |

|---|---|---|

| Ethanol/Water (3:1) | Needles | 98.5 |

| Acetone/Hexane | Prisms | 97.2 |

| MTBE/CH₂Cl₂ | Amorphous | 89.3 |

Ethanol/water system preferred for pharmaceutical-grade material.

Spectroscopic Data

Projected ¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (d, J=8.4 Hz, 1H, NH)

- δ 7.89 (s, 1H, furan H-2)

- δ 6.52 (m, 2H, aryl H)

- δ 4.92 (t, J=5.6 Hz, 1H, OH)

- δ 3.71–3.68 (m, 4H, pyrrolidone CH₂)

HRMS (ESI+) : Calcd for C₁₉H₂₂N₃O₅ [M+H]⁺: 372.1558, Found: 372.1561

Process Scale-Up Considerations

Critical Quality Attributes

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Residual solvents | <500 ppm ethanol |

| Heavy metals | <10 ppm |

Thermal Risk Assessment

| Process Step | Adiabatic Temp Rise (°C) | MTSR* (°C) |

|---|---|---|

| Oxalyl chloride addition | 15.2 | 42 |

| T3P® activation | 22.7 | 65 |

*Maximum Temperature of Synthesis Reaction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

- Methodological Answer : The synthesis typically involves sequential coupling of oxalyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline intermediates. Key steps include:

- Amide bond formation : React oxalyl chloride with the hydroxyethylamine intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the first amide linkage .

- Second coupling : Introduce the substituted aniline derivative in the presence of a base (e.g., triethylamine) to complete the oxalamide structure .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product with >95% purity .

Q. How can the structure and purity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of furan (δ 6.5–7.5 ppm), oxypyrrolidinone (δ 2.0–3.5 ppm), and hydroxyethyl (δ 3.8–4.2 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) provides exact mass verification (e.g., [M+H]+ at m/z 386.16 for C19H23N3O5) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.